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(5-Chlorothiophen-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Standard piperidine-thiophene intermediates often fail to provide the precise steric and H-bond geometry needed for selective target engagement. This building block incorporates a 6-methylpyridin-2-yloxy substituent at the piperidine 4-position, delivering unique hydrogen-bond-acceptor geometry and tunable steric bulk. - XLogP3 4.2 and four H-bond acceptors balance lipophilicity for focused library design. - Three rotatable bonds and rigid aromatic termini suit PROTAC linker applications. - >97% purity; intended for medicinal chemistry and chemical biology research.

Molecular Formula C16H17ClN2O2S
Molecular Weight 336.83
CAS No. 1797756-63-8
Cat. No. B2666507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiophen-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1797756-63-8
Molecular FormulaC16H17ClN2O2S
Molecular Weight336.83
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C16H17ClN2O2S/c1-11-3-2-4-15(18-11)21-12-7-9-19(10-8-12)16(20)13-5-6-14(17)22-13/h2-6,12H,7-10H2,1H3
InChIKeyDTBLCTUZSQRVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797756-63-8 Physicochemical Profile


The target compound, 2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}-6-methylpyridine, is a heterocyclic building block comprising a 5-chlorothiophene carbonyl linked to a 4-(6-methylpyridin-2-yloxy)piperidine scaffold [1]. With a molecular formula of C₁₆H₁₇ClN₂O₂S, a molecular weight of 336.8 g/mol, a computed XLogP3 of 4.2, zero hydrogen bond donors, and four hydrogen bond acceptors, the compound is positioned as a moderately lipophilic, conformationally flexible intermediate for medicinal chemistry and chemical biology applications [2].

Heterocyclic building block for medicinal chemistry and chemical biology applications
Moderately lipophilic profile with zero hydrogen-bond donors supports permeability screening workflows
Conformationally flexible scaffold suited for focused library synthesis and scaffold optimization

CAS 1797756-63-8 Substitution Specificity


Close structural analogs—such as (5-chlorothiophen-2-yl)(piperidin-1-yl)methanone (CAS 950237-38-4) or 4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine—differ critically in the position and nature of the pyridine attachment (4-oxy vs. 4-methoxy vs. unsubstituted piperidine) [1]. The target compound's 6-methylpyridin-2-yloxy substituent at the piperidine 4-position introduces unique steric bulk and hydrogen-bond-acceptor geometry that directly influence target binding and solubility. No public data demonstrate that any of these analogs are functionally interchangeable; thus, substitution without experimental validation introduces uncontrolled variability in assay outcomes [2].

Target 6-methylpyridin-2-yloxy substituent at piperidine 4-position
Analog risk Unsubstituted piperidine analogs lack the pyridyloxy motif, which may alter acceptor geometry and target-binding profile
Analog risk 4-methoxy substitution shifts linker electronics and steric profile, which may introduce uncontrolled variability in assay outcomes

CAS 1797756-63-8 Comparative Evidence


XLogP3 Lipophilicity Shift

The target compound's computed XLogP3 of 4.2 is approximately 1.0–1.5 log units higher than the des-methyl pyridyloxy analog and 1.8–2.3 log units higher than the piperidine-only analog (XLogP3 ~2.4) [1]. This increased lipophilicity is consistent with the addition of the 6-methyl substituent and the pyridyloxy linker, which together increase predicted membrane permeability but may also reduce aqueous solubility [2].

Lipophilicity Shift
Class-level
ΔXLogP3 ≈ +1.8 vs. piperidine-only analog
Supports partitioning context review for assay design
Computed value; experimental logD to verify
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen-Bond Acceptor Count Comparison

The target compound possesses four hydrogen-bond acceptor atoms (two carbonyl oxygens, pyridine nitrogen, thiophene sulfur), compared to two acceptors for the simpler (5-chlorothiophen-2-yl)(piperidin-1-yl)methanone [1]. The additional pyridyloxy oxygen and pyridine nitrogen provide a distinct acceptor vector geometry, predicted to alter binding pose in ATP-binding pockets or protein-protein interaction interfaces relative to compounds lacking this motif [2].

Acceptor Count
Class-level
4 vs. 2 hydrogen-bond acceptors
Supports pharmacophore fingerprint review
Computed; binding-pose studies to verify
Structure-Based Drug Design Pharmacophore Modeling Molecular Recognition

Rotatable Bond Count and Flexibility

The target compound contains three rotatable bonds (ether linkage, carbonyl-piperidine, and thiophene-carbonyl), compared to one rotatable bond for the unsubstituted piperidine analog [1]. Higher conformational flexibility may improve induced-fit binding but can also incur an entropic penalty upon binding, affecting binding affinity and selectivity in ways not predictable from simpler scaffolds [2].

Rotatable Bonds
Class-level
3 vs. 1 rotatable bonds
Supports conformational analysis and ligand efficiency context
Computed; entropic binding penalty to verify
Conformational Analysis Ligand Efficiency Scaffold Optimization

CAS 1797756-63-8 Application Scenarios


Kinase & GPCR Targeted Library Synthesis

The compound's balanced lipophilicity (XLogP3 4.2) and four hydrogen-bond acceptors position it as a versatile intermediate for generating focused libraries targeting ATP-binding pockets or class A GPCRs, where the 6-methylpyridin-2-yloxy motif provides a tunable vector for exploring selectivity pockets [1].

PROTAC & Molecular Glue Linker Optimization

The three rotatable bonds and rigid aromatic termini make this scaffold suitable as a linker element in PROTAC design, where adjusting the distance and geometry between the target-binding and E3 ligase-binding moieties is critical for ternary complex formation [2].

ADME Physicochemical Benchmarking

The computed XLogP3 and acceptor count serve as reference values for calibrating in-house ADME prediction models when evaluating novel thiophene-pyridine-piperidine chemotypes, enabling go/no-go decisions before committing to synthesis [3].

Application
Selection Property
Validation Focus
Kinase / GPCR focused library synthesis
Balanced lipophilicity and acceptor geometry
Selectivity-pocket vector compatibility
PROTAC linker scaffold design
Conformational flexibility with rigid aromatic termini
Ternary complex geometry assessment
ADME prediction model calibration
Computed physicochemical reference data
In-house model benchmarking review
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